molecular formula C34H46O3 B12737398 2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol CAS No. 190581-02-3

2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol

Cat. No.: B12737398
CAS No.: 190581-02-3
M. Wt: 502.7 g/mol
InChI Key: KHUJXUVBLRSLNQ-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s unique structure, featuring multiple hydroxyl groups and bulky tert-butyl groups, contributes to its effectiveness in preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol typically involves the alkylation of phenolic compounds with tert-butyl and ethyl groups. The reaction conditions often include the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form phenolic derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Phenolic derivatives with reduced hydroxyl groups.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol has several scientific research applications, including:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in various medical conditions.

    Industry: Used as an additive in lubricants and fuels to enhance stability and performance.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl groups from rapid degradation and enhancing the compound’s stability.

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): Another antioxidant with similar applications in polymers and food preservation.

    Butylated Hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.

    Tert-Butylhydroquinone (TBHQ): Commonly used in food preservation and as a stabilizer in various products.

Uniqueness

2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol is unique due to its multiple hydroxyl groups and bulky substituents, which provide enhanced antioxidant properties and stability compared to other similar compounds.

Properties

CAS No.

190581-02-3

Molecular Formula

C34H46O3

Molecular Weight

502.7 g/mol

IUPAC Name

2,6-bis[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol

InChI

InChI=1S/C34H46O3/c1-10-21-13-24(19-26-15-22(11-2)17-28(31(26)36)33(4,5)6)30(35)25(14-21)20-27-16-23(12-3)18-29(32(27)37)34(7,8)9/h13-18,35-37H,10-12,19-20H2,1-9H3

InChI Key

KHUJXUVBLRSLNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O)O)CC3=C(C(=CC(=C3)CC)C(C)(C)C)O

Origin of Product

United States

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